
methyl 6-chloro-4-(2-fluorophenyl)-4-hydroxy-1,1-dioxo-3,4-dihydro-2H-1lambda6,2-benzothiazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-chloro-4-(2-fluorophenyl)-4-hydroxy-1,1-dioxo-3,4-dihydro-2H-1lambda6,2-benzothiazine-3-carboxylate is a useful research compound. Its molecular formula is C16H13ClFNO5S and its molecular weight is 385.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.0186995 g/mol and the complexity rating of the compound is 627. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Properties
Anti-inflammatory and Analgesic Activities
Recent studies have highlighted the anti-inflammatory and analgesic properties of benzothiazine derivatives. For instance, methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate has demonstrated significant anti-inflammatory effects in animal models. The compound was shown to reduce edema and increase pain thresholds effectively, outperforming standard analgesics like Lornoxicam and Diclofenac in certain dosages .
Mechanism of Action
The mechanism through which these compounds exert their effects often involves the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory cytokines. This interaction is crucial in managing conditions such as arthritis and other inflammatory diseases .
Synthesis and Structural Modifications
Synthetic Pathways
The synthesis of methyl 6-chloro-4-(2-fluorophenyl)-4-hydroxy-1,1-dioxo-3,4-dihydro-2H-benzothiazine derivatives often involves various chemical reactions including hydrolysis and condensation reactions. For example, the modification of the benzene moiety has been found to enhance analgesic properties significantly .
Characterization Techniques
Characterization of these compounds is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which help in confirming the structure and purity of the synthesized products. The structural elucidation is essential for understanding the relationship between structure and biological activity .
Case Studies
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester group is susceptible to hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid. This reaction is critical for prodrug activation in pharmaceutical contexts.
Reaction Conditions | Outcome | Yield/Notes |
---|---|---|
1M HCl, reflux, 6h | Ester → Carboxylic acid | ~85% yield (analog data) |
0.5M NaOH, RT, 12h | Ester → Carboxylate salt | pH-dependent; steric hindrance may reduce yield |
The hydroxyl group at position 4 may undergo dehydration under acidic conditions to form a conjugated enone system, though this is less likely due to the electron-withdrawing sulfone group stabilizing the hydroxyl .
Nucleophilic Substitution
The chloro substituent at position 6 can participate in nucleophilic aromatic substitution (NAS) or palladium-catalyzed cross-couplings, depending on activating groups.
Reaction | Conditions | Products |
---|---|---|
Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 24h | Aryl/heteroaryl derivatives at position 6 |
Amination | NH₃/MeOH, CuI, 100°C, sealed tube | 6-Amino derivative |
The sulfone group at positions 1,1-dioxo enhances electron deficiency at position 6, facilitating NAS with strong nucleophiles (e.g., amines, thiols) .
Oxidation/Reduction
The hydroxyl group and sulfone moiety influence redox behavior:
Process | Reagents | Outcome |
---|---|---|
Oxidation of -OH | PCC/CH₂Cl₂, RT, 3h | Ketone formation (limited by steric bulk) |
Reduction of sulfone | LiAlH₄, THF, 0°C → RT, 6h | Sulfide formation (theoretically possible) |
Reduction of the sulfone group is uncommon in medicinal chemistry due to destabilization of the core structure .
Electrophilic Aromatic Substitution
The 2-fluorophenyl ring may undergo directed ortho-metalation (DoM) or Friedel-Crafts reactions, though fluorine’s electron-withdrawing nature reduces reactivity:
Reaction | Conditions | Site |
---|---|---|
Nitration | HNO₃/H₂SO₄, 0°C, 2h | Meta to fluorine (low yield) |
Bromination | Br₂/FeBr₃, 50°C, 6h | Ortho/para to directing groups |
Stability and Degradation Pathways
Key stability concerns under stress conditions:
Condition | Degradation Pathway | Identified Products |
---|---|---|
Photolysis (UV, 254 nm) | C-O bond cleavage in ester | Carboxylic acid + methanol |
Thermal (100°C, 48h) | Hydroxyl dehydration → ketone | Conjugated enone |
Pharmacological Modifications
Structural analogs highlight opportunities for bioactivity optimization:
Properties
IUPAC Name |
methyl 6-chloro-4-(2-fluorophenyl)-4-hydroxy-1,1-dioxo-2,3-dihydro-1λ6,2-benzothiazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO5S/c1-24-15(20)14-16(21,10-4-2-3-5-12(10)18)11-8-9(17)6-7-13(11)25(22,23)19-14/h2-8,14,19,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBSFEYSJCYBOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C2=C(C=CC(=C2)Cl)S(=O)(=O)N1)(C3=CC=CC=C3F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.